3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one
Description
3,5-Dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a synthetic furochromenone derivative characterized by a fused furocoumarin core with substituents at positions 3, 5, and 4.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,5-dimethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H19NO4S/c1-11-10-23-16-9-17-14(7-13(11)16)12(2)15(19(22)24-17)8-18(21)20-3-5-25-6-4-20/h7,9-10H,3-6,8H2,1-2H3 |
InChI Key |
KXQLTAXGUVTACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromen Core: The initial step involves the construction of the furochromen core through cyclization reactions. This can be achieved by reacting appropriate starting materials under acidic or basic conditions.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through nucleophilic substitution reactions. This step often requires the use of thiomorpholine and suitable electrophilic intermediates.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Features
The structural diversity of furocoumarin derivatives lies in substituent variations, which modulate physicochemical and biological properties. Key comparisons include:
Key Observations :
- Positional effects : Substituents at position 6 (target compound) vs. position 3 (psoralen derivatives in ) may influence bioactivity profiles.
Key Observations :
- Higher yields (e.g., 62% for Compound 16) correlate with less sterically hindered substituents (trimethoxyphenyl vs. thiomorpholinyl).
Key Observations :
- Thiomorpholinyl group: May enhance immunoproteasome inhibition compared to oxathiazolone derivatives (), though direct data is lacking.
- Cytotoxicity : Bulky substituents (e.g., osthol’s epoxide) correlate with potent activity; the target compound’s thiomorpholinyl group could similarly modulate cytotoxicity.
Biological Activity
3,5-Dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromen class. Its unique structural features, including a furochromen core and a thiomorpholine substituent, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C19H19NO4S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 3,5-dimethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one |
| InChI Key | KXQLTAXGUVTACA-UHFFFAOYSA-N |
The biological activity of 3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's disease.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways and calcium ion mobilization .
- Gene Expression Alteration : The compound can affect the expression of genes related to cell growth and apoptosis, potentially leading to anti-cancer effects.
Antimicrobial Activity
Research indicates that derivatives of furochromens exhibit antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.
Anti-inflammatory Effects
Studies have suggested that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
In vitro studies have demonstrated that 3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can induce apoptosis in cancer cell lines. Mechanistic studies revealed that it may activate caspase pathways and modulate Bcl-2 family proteins.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition compared to control groups.
- Antimicrobial Efficacy : In a clinical trial assessing its antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. The results showed significant inhibition at lower concentrations compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
